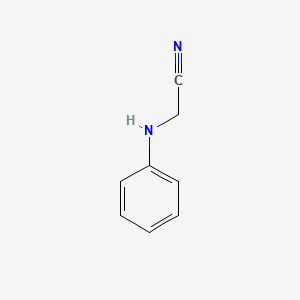

2-(Phenylamino)acetonitrile

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7611. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-anilinoacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,10H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXCEFLQAYFJKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184175 | |

| Record name | Acetonitrile, anilino- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3009-97-0 | |

| Record name | 2-(Phenylamino)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3009-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anilinoacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003009970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anilinoacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetonitrile, anilino- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anilinoacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANILINOACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBN69BE6X2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Phenylamino)acetonitrile: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Phenylamino)acetonitrile, a versatile organic compound, serves as a crucial building block in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, structural features, and synthesis. Furthermore, it delves into its emerging role as a scaffold for the development of potent anticancer agents, particularly as inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of cancer cell proliferation and survival.

Chemical Properties and Structure

This compound, also known as N-phenylglycinonitrile, is an aromatic nitrile possessing a phenylamino group attached to an acetonitrile backbone.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₂ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 3009-97-0 | [1] |

| Melting Point | 40 °C | [1] |

| Boiling Point | 234.08 °C (estimated) | [1] |

| Density | 1.1083 g/cm³ (estimated) | [1] |

| Solubility | Slightly soluble in chloroform and methanol | [1] |

| SMILES | C1=CC=C(C=C1)NCC#N | [1] |

| InChI Key | KAXCEFLQAYFJKV-UHFFFAOYSA-N | [1] |

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃) | δ 7.58 (dd, 2H, Aromatic protons), 5.41 (s, 1H, CH adjacent to nitrile) | [1] |

| Infrared (IR) | 3196 cm⁻¹ (N-H stretch), 2239 cm⁻¹ (C≡N stretch), 1598, 1500 cm⁻¹ (Aromatic C=C stretch) | [1] |

| Mass Spectrometry | Predicted [M+H]⁺: 133.07602 | [2] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Strecker synthesis. This reaction involves the one-pot condensation of an aldehyde (or ketone), an amine, and a cyanide source.[3][4]

Experimental Protocol: Strecker Synthesis

This protocol is adapted from the synthesis of the closely related compound, 2-phenyl-2-(phenylamino)acetonitrile.[5]

Materials:

-

Aniline

-

Glycolonitrile (or a source of formaldehyde and cyanide)

-

Acid catalyst (e.g., acetic acid)

-

Solvent (e.g., methanol or ethanol)

-

Sodium cyanide or potassium cyanide

-

Ammonium chloride

Procedure:

-

Dissolve aniline in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add an equimolar amount of glycolonitrile to the stirred solution.

-

In a separate flask, prepare a solution of sodium cyanide in water.

-

Slowly add the sodium cyanide solution to the reaction mixture while maintaining the temperature at 0-5 °C.

-

Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

References

An In-depth Technical Guide to 2-(Phenylamino)acetonitrile: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(phenylamino)acetonitrile, a versatile organic compound with significant potential in medicinal chemistry and materials science. This document details its chemical properties, synthesis methodologies, and explores its emerging role as a scaffold for the development of novel therapeutics, particularly in oncology.

Core Molecular and Physical Properties

This compound, also known as N-phenylglycinonitrile, is a crystalline solid at room temperature. Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₂ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| CAS Number | 3009-97-0 | [1] |

| Appearance | Yellow, crystalline low-melting solid | [2] |

| Melting Point | 40 °C | [2] |

| Boiling Point | 234.08 °C (estimated) | [2] |

| Density | 1.1083 g/cm³ (estimated) | [2] |

| Solubility | Slightly soluble in chloroform and methanol | [2] |

Synthesis and Experimental Protocols

Experimental Protocol: Strecker Synthesis of 2-Phenyl-2-(phenylamino)acetonitrile[3]

This one-pot reaction involves the condensation of an amine and an aldehyde followed by the addition of a cyanide source.

Materials:

-

Aniline (2.00 mmol)

-

Benzaldehyde (2.00 mmol)

-

Potassium hexacyanoferrate(III) (non-toxic cyanide source)

-

Cyclohexane

-

Ethyl acetate

Procedure:

-

Aniline and benzaldehyde are reacted in the presence of a non-toxic cyanide source, such as potassium hexacyanoferrate(III).[3]

-

The reaction mixture is stirred, and upon completion, the solvent is evaporated in vacuo.[3]

-

The resulting product is purified by flash column chromatography using a gradient of cyclohexane and ethyl acetate.[3]

-

The final product, 2-phenyl-2-(phenylamino)acetonitrile, is isolated as a light brown solid.[3]

Yield: 84%[3]

Chemical Reactivity and Applications

This compound serves as a valuable intermediate in organic synthesis, primarily due to the reactivity of its amine and nitrile functional groups. It is a precursor for the synthesis of various heterocyclic compounds, which are key pharmacophores in many drug molecules.[1] Its derivatives have shown significant promise in the field of drug discovery, particularly as kinase inhibitors for cancer therapy.[2][6][7]

Therapeutic Potential in Oncology: Targeting the mTOR Signaling Pathway

Recent studies have highlighted the potential of 2-phenylamino derivatives as potent anticancer agents. Specifically, certain 2-phenylamino-3-acyl-1,4-naphthoquinones have demonstrated the ability to inhibit the proliferation of cancer cells.[8] The proposed mechanism of action involves the modulation of the mTOR (mammalian target of rapamycin) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[8]

These compounds have been shown to significantly decrease the expression of the mTOR gene.[8] Furthermore, molecular docking studies suggest a direct inhibitory effect on the mTOR protein itself. This dual action of reducing both the expression and activity of mTOR makes these compounds promising candidates for further development as anticancer therapeutics.

Below is a diagram illustrating the proposed mechanism of action of 2-phenylamino derivatives on the mTOR signaling pathway.

Caption: Proposed inhibition of the mTOR signaling pathway by 2-phenylamino derivatives.

Logical Workflow for Drug Discovery

The journey from a promising scaffold like this compound to a clinical candidate involves a structured and iterative process. The following diagram outlines a typical workflow for the discovery and development of kinase inhibitors based on this core structure.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 6. 7-Alkoxy-4-phenylamino-3-quinolinecar-bonitriles as dual inhibitors of Src and Abl kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2-(Phenylamino)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Phenylamino)acetonitrile, a molecule of interest in synthetic and medicinal chemistry. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic characteristics. This document also outlines the experimental methodologies for obtaining such data and presents a logical workflow for spectroscopic analysis.

Core Spectroscopic Data

The spectroscopic data for this compound are summarized in the tables below. This information is crucial for the identification, characterization, and purity assessment of the compound.

Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. The predicted mass spectral data for this compound is presented below.

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 133.0760 |

| [M+Na]⁺ | 155.0579 |

| [M-H]⁻ | 131.0614 |

| [M]⁺ | 132.0682 |

Data sourced from PubChem.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. The following tables present representative ¹H and ¹³C NMR data for this compound.

¹H NMR (Proton NMR) Data

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1 | 7.20 - 7.40 | Multiplet | 2H | Ar-H (meta) |

| 2 | 6.80 - 7.00 | Multiplet | 3H | Ar-H (ortho, para) |

| 3 | 4.20 | Singlet | 2H | -CH₂- |

| 4 | 4.00 | Broad Singlet | 1H | -NH- |

¹³C NMR (Carbon-13) NMR Data

| Signal | Chemical Shift (ppm) | Assignment |

| 1 | 146.0 | Ar-C (C-N) |

| 2 | 129.5 | Ar-C |

| 3 | 120.0 | Ar-C |

| 4 | 114.0 | Ar-C |

| 5 | 117.0 | -C≡N |

| 6 | 35.0 | -CH₂- |

Note: The NMR data presented are representative and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The table below lists the expected characteristic IR absorption bands for this compound.

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| 3350 - 3450 | Medium | N-H Stretch (Amine) |

| 3000 - 3100 | Medium | C-H Stretch (Aromatic) |

| 2850 - 2950 | Medium | C-H Stretch (Aliphatic) |

| 2240 - 2260 | Sharp, Medium | C≡N Stretch (Nitrile) |

| 1600, 1500, 1450 | Strong | C=C Stretch (Aromatic Ring) |

| 1250 - 1350 | Strong | C-N Stretch (Amine) |

| 690 - 770 | Strong | C-H Bend (Aromatic, out-of-plane) |

Note: The IR data presented are representative and may vary based on the sampling method.

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

-

Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Spectrum: Apply pressure to ensure good contact between the sample and the ATR crystal. Collect the sample spectrum over the desired spectral range (typically 4000-400 cm⁻¹).

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

Electrospray Ionization (ESI) Mass Spectrometry Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an ESI source.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. Both positive and negative ion modes can be used to observe different adducts.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

References

A Technical Guide to the Synthesis of 2-(Phenylamino)acetonitrile via the Strecker Reaction

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of α-aminonitriles, specifically focusing on 2-(phenylamino)acetonitrile, through the Strecker reaction. The Strecker synthesis is a versatile and fundamental method for preparing α-amino acids and their nitrile precursors from aldehydes or ketones.[1][2] this compound and its derivatives are valuable intermediates in organic synthesis and are explored for their potential in medicinal chemistry, including as antitumor agents.[3] This document details the reaction mechanism, experimental protocols, and quantitative data to support research and development in this area.

The Strecker Reaction: Mechanism and Pathway

The Strecker synthesis is a one-pot, three-component reaction involving an amine, a carbonyl compound (aldehyde or ketone), and a cyanide source.[4] For the synthesis of this compound, the reactants are aniline, formaldehyde, and a cyanide donor.

The reaction proceeds through two primary stages:

-

Imine Formation: Aniline reacts with the carbonyl group of formaldehyde to form a Schiff base, which is in equilibrium with its protonated form, the iminium ion. This step is often catalyzed by mild acid.[5][6] The removal of water drives the equilibrium towards the formation of the imine.[5]

-

Nucleophilic Cyanide Addition: A cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon of the iminium ion.[2][7] This step forms the stable α-aminonitrile product, this compound.

Below is a diagram illustrating the general reaction pathway.

Experimental Protocols

Several methods have been developed for the Strecker synthesis of α-aminonitriles. The choice of cyanide source, solvent, and catalyst can significantly impact reaction efficiency and safety. Safer, more manageable cyanide sources like potassium cyanide (KCN), sodium cyanide (NaCN), or trimethylsilyl cyanide (TMSCN) are often preferred over hydrogen cyanide (HCN) gas.[4][8]

Protocol 1: General Procedure using Potassium Cyanide

This protocol is adapted from a standard procedure for the synthesis of related α-aminonitriles.[9]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve potassium cyanide (1.0 eq.) in cold deionized water.

-

Reaction Initiation: To the cooled cyanide solution, add aniline (1.0 eq.) followed by the slow, dropwise addition of formaldehyde (1.0 eq., typically as a 37% aqueous solution). Maintain the temperature below 5 °C during addition.

-

Reaction Progression: Allow the mixture to stir in the ice bath for several hours, then let it slowly warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.

Protocol 2: Ultrasound-Assisted Synthesis using TMSCN

This modern approach utilizes ultrasound irradiation to accelerate the reaction, significantly reducing the reaction time compared to classical methods.[10]

-

Preparation: In a suitable vessel, prepare a solution of the pre-formed imine of aniline and an aldehyde (1.0 eq.) in a mixture of poly(ethylene glycol) (PEG) and water.

-

Cyanation: Add trimethylsilyl cyanide (TMSCN, 1.0 eq.) to the solution.

-

Sonication: Place the reaction vessel in an ultrasonic bath (e.g., 37 kHz, 95 W) and sonicate at 25 °C for approximately 30 minutes.

-

Work-up and Purification: Following the sonication, pour the mixture into water and extract with diethyl ether. Evaporate the organic solvent to obtain the solid product, which can be further purified by recrystallization.[10]

Quantitative Data Summary

The efficiency of the Strecker reaction is highly dependent on the specific substrates and conditions employed. The following table summarizes representative quantitative data from the literature for the synthesis of this compound and structurally similar compounds.

| Reactants (Amine + Aldehyde) | Cyanide Source | Catalyst/Conditions | Solvent | Time | Temp (°C) | Yield (%) | Reference |

| N-Benzylidenaniline | Ferricyanide | Acetic Acid | Water | - | RT | 84% | [11] |

| General Imine | CH(CN)₂OAc | Imidazole | Anhydrous MeOH | 1 h | 0 to RT | 88% | [8] |

| Phenothiazinyl aldimine | TMSCN | Ultrasound (37 kHz) | PEG–H₂O | 30 min | 25 | High (not specified) | [10] |

| Phenothiazinyl aldimine | TMSCN | Classical Stirring | PEG–H₂O | 72 h | RT | High (not specified) | [10] |

| Diverse Aldimines | TMSCN | TBAPINO | EtOH | - | RT | Quantitative | [4] |

Note: Data for closely related analogs are included to demonstrate the general efficacy of the reaction conditions.

Experimental Workflow Visualization

The logical flow from starting materials to the final purified product is a critical aspect of experimental design. The diagram below outlines a typical workflow for the Strecker synthesis.

Safety Considerations

The Strecker reaction involves highly toxic cyanide-containing reagents. All experimental work must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. Special care should be taken to avoid acidification of cyanide salts, which liberates highly poisonous hydrogen cyanide gas. All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.

Conclusion

The Strecker reaction remains a cornerstone of organic synthesis for the efficient production of α-aminonitriles, including this compound. With modern advancements such as ultrasound assistance and novel organocatalysts, the synthesis can be performed with high efficiency and under milder conditions. This guide provides the foundational knowledge and practical protocols for researchers to successfully synthesize and utilize this important chemical intermediate in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. Buy this compound | 3009-97-0 [smolecule.com]

- 4. sciforum.net [sciforum.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Strecker Synthesis [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. BJOC - Ultrasound-assisted Strecker synthesis of novel 2-(hetero)aryl-2-(arylamino)acetonitrile derivatives [beilstein-journals.org]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to the Mechanism of 2-(Phenylamino)acetonitrile Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of 2-(phenylamino)acetonitrile, a key intermediate in organic synthesis. The document details the core reaction mechanism, provides experimental protocols for its synthesis, presents quantitative data from various synthetic approaches, and includes visualizations to aid in understanding the reaction pathways.

Core Mechanism: The Strecker Reaction

The primary and most well-established method for the synthesis of this compound is the Strecker reaction. This versatile three-component reaction involves the condensation of an aldehyde, an amine, and a cyanide source to form an α-aminonitrile. In the case of this compound, the reactants are formaldehyde, aniline, and a cyanide donor.

The mechanism proceeds in two main stages:

-

Imine Formation: The reaction is initiated by the nucleophilic attack of the amine (aniline) on the carbonyl carbon of the aldehyde (formaldehyde). This is typically followed by dehydration to form an iminium ion, which is in equilibrium with the corresponding imine. This step is often catalyzed by acid.

-

Nucleophilic Addition of Cyanide: The cyanide ion (from a source such as KCN or TMSCN) then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This addition results in the formation of the final product, the α-aminonitrile, this compound.

The overall reaction can be represented as follows:

Caption: General overview of the Strecker synthesis of this compound.

A more detailed step-by-step mechanism is illustrated below:

Caption: Step-by-step mechanism of the Strecker reaction for this compound formation.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of this compound. Below are protocols for both a conventional and a catalyst-enhanced one-pot synthesis.

General One-Pot Strecker Reaction of Benzaldehyde, Aniline, and TMSCN[1]

This procedure, while using benzaldehyde, provides a solid foundation for the synthesis of α-aminonitriles and can be adapted for formaldehyde.

Materials:

-

Aniline (1 mmol)

-

Benzaldehyde (1 mmol)

-

Trimethylsilyl cyanide (TMSCN) (1.2 mmol)

-

Indium powder (11 mg, 10 mol%)

-

Water (1 mL)

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulphate

Procedure:

-

To a mixture of aniline (1 mmol) and benzaldehyde (1 mmol) in water (1 mL), add indium powder (11 mg).

-

Add TMSCN (1.2 mmol) to the reaction mixture.

-

Stir the resulting mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, add diethyl ether to the reaction mixture.

-

Filter the solution and wash with brine and water.

-

Dry the organic layer over anhydrous sodium sulphate and filter.

-

Evaporate the solvent to obtain the product.

One-Pot Synthesis of 2-Phenyl-2-(phenylamino)acetonitrile using Ferricyanide[2]

This protocol details a one-pot reaction using a non-toxic cyanide source.

Materials:

-

Aniline (0.18 mL, 2.00 mmol)

-

Benzaldehyde (0.20 mL, 2.00 mmol)

-

Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆])

-

Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

-

tert-Butanol (tBuOH)

-

Water

-

Acetic acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Sodium sulfate

Procedure:

-

Dissolve the cyanide source (e.g., a mixture of K₃[Fe(CN)₆] and K₄[Fe(CN)₆]) in water and add acetic acid.

-

Suspend aniline and benzaldehyde in tBuOH and add it to the aqueous cyanide solution.

-

Heat the reaction mixture to 80 °C, excluding light.

-

After the reaction is complete (monitored by TLC), quench the reaction with a saturated NaHCO₃ solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine and dry over sodium sulfate.

-

Evaporate the solvent in vacuo.

-

Purify the resulting product by flash column chromatography.

Data Presentation: Comparison of Synthetic Methods

The efficiency of this compound synthesis can be influenced by various factors, including the choice of catalyst, cyanide source, and reaction conditions. The following tables summarize quantitative data from different synthetic approaches.

Table 1: Catalyst Optimization for the Three-Component Strecker Reaction of Benzaldehyde, Aniline, and TMSCN in Water [1]

| Entry | Catalyst (10 mol%) | Yield (%) |

| 1 | Indium | 98 |

| 2 | Indium(III) chloride | 70 |

| 3 | Indium(III) bromide | 65 |

| 4 | Indium(III) iodide | 50 |

| 5 | Indium(III) fluoride | 40 |

| 6 | Indium(III) acetate | 30 |

| 7 | Indium(III) triflate | 80 |

Table 2: One-Pot Synthesis of 2-Phenyl-2-(phenylamino)acetonitrile with Different Cyanide Sources [2]

| Cyanide Source | Solvent Mixture | Time (h) | Yield (%) |

| K₃[Fe(CN)₆]:K₄[Fe(CN)₆] (3:4) | tBuOH/H₂O/AcOH | 24 | 84 |

| K₃[Fe(CN)₆] | tBuOH/H₂O/AcOH | 24 | 65 |

| K₄[Fe(CN)₆] | tBuOH/H₂O/AcOH | 24 | 75 |

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the synthesis of this compound.

Caption: A generalized experimental workflow for the one-pot synthesis of α-aminonitriles.

Caption: Logical relationship of factors influencing the optimization of this compound synthesis.

References

An In-depth Technical Guide to the Physical Properties of 2-(Phenylamino)acetonitrile

This guide provides a comprehensive overview of the key physical properties of 2-(Phenylamino)acetonitrile, specifically its melting and boiling points. It is intended for researchers, scientists, and professionals in the field of drug development who require precise and reliable data for their work. This document includes tabulated physical data, detailed experimental protocols for property determination, and a workflow diagram for the synthesis of the compound.

Physical Properties

The melting and boiling points are critical physical constants that provide insights into the purity and physical state of a compound under various conditions.

The experimentally determined and estimated physical properties of this compound are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Conditions |

| Melting Point | 40 °C | Standard Atmospheric Pressure |

| Boiling Point | 234.08 °C | Standard Atmospheric Pressure (760 mmHg) - Estimated |

| Boiling Point | 129-130 °C | Reduced Pressure (0.4 torr) |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard methodologies for measuring the melting and boiling points of organic compounds like this compound.

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Principle: A small, finely powdered sample of the compound is heated slowly in a capillary tube. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating medium (e.g., mineral oil or a heating block)

-

Spatula

-

Mortar and pestle

Procedure:

-

A small amount of this compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The thermometer and capillary tube assembly is placed in the heating bath of the melting point apparatus.

-

The sample is heated rapidly at first to determine an approximate melting point.

-

The apparatus is allowed to cool, and a fresh sample is prepared.

-

The sample is then heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the approximate melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Principle: A small amount of the liquid is heated in a test tube with an inverted capillary tube. As the liquid is heated, the air in the capillary tube expands and escapes. When the liquid is cooled, the vapor inside the capillary contracts, and the liquid is drawn into it. The temperature at which the liquid enters the capillary tube is the boiling point.

Apparatus:

-

Thiele tube or other heating bath

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

Procedure:

-

A few milliliters of this compound are placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the test tube.

-

The test tube is attached to a thermometer.

-

The assembly is clamped and immersed in a heating bath (Thiele tube).

-

The apparatus is heated gently. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.

-

Heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Synthesis Workflow

The following diagram illustrates a typical laboratory synthesis of an α-aminonitrile, which is the class of compounds that this compound belongs to. This specific workflow is adapted from a one-pot Strecker reaction.

Caption: Workflow for the synthesis of this compound.

An In-depth Technical Guide to the Solubility Profile of 2-(Phenylamino)acetonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2-(Phenylamino)acetonitrile, a versatile intermediate in the synthesis of various organic compounds. Understanding its solubility in different organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This document outlines the qualitative solubility, presents illustrative quantitative data, and details the experimental protocols for solubility determination.

Introduction to this compound

This compound, also known as N-phenylglycinonitrile, possesses the molecular formula C₈H₈N₂ and a molecular weight of 132.16 g/mol . Its structure, featuring a phenyl group, a secondary amine, and a nitrile functional group, contributes to its specific physicochemical properties and solubility characteristics. The presence of both hydrophobic (phenyl ring) and polar (amine and nitrile) moieties gives it a distinct solubility behavior in various organic solvents.

Qualitative Solubility Profile

General observations indicate that this compound has limited solubility in many organic solvents. It is reported to be slightly soluble in polar protic solvents like methanol and in moderately polar aprotic solvents such as chloroform.[1] This behavior can be attributed to the interplay of its hydrophobic phenyl ring and the polar amine and nitrile groups, which can engage in hydrogen bonding and dipole-dipole interactions.[1]

Quantitative Solubility Data

Table 1: Illustrative Solubility of this compound in Various Organic Solvents at Different Temperatures

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 25 | 1.2 | 0.091 |

| 40 | 2.5 | 0.189 | |

| Ethanol | 25 | 0.8 | 0.061 |

| 40 | 1.7 | 0.129 | |

| Acetone | 25 | 3.5 | 0.265 |

| 40 | 6.8 | 0.515 | |

| Ethyl Acetate | 25 | 2.1 | 0.159 |

| 40 | 4.5 | 0.340 | |

| Acetonitrile | 25 | 4.2 | 0.318 |

| 40 | 8.1 | 0.613 | |

| Dichloromethane | 25 | 5.8 | 0.439 |

| 40 | 10.5 | 0.794 | |

| Toluene | 25 | 0.5 | 0.038 |

| 40 | 1.1 | 0.083 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual solubility should be determined experimentally.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for process development and formulation. The following are detailed methodologies for key experiments to quantitatively determine the solubility of this compound.

This is a widely used and reliable method for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Thermostatic shaker bath

-

Analytical balance

-

Filtration unit with appropriate solvent-resistant membrane filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Oven

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a series of vials containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of supersaturation.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature. Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the solubility value remains constant.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation. Immediately filter the sample through a membrane filter to remove any undissolved microparticles.

-

Gravimetric Analysis: Transfer a precisely weighed aliquot of the clear filtrate to a pre-weighed evaporating dish. Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and well below the decomposition temperature of the solute. Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant weight is achieved.

-

Calculation: The solubility is calculated from the mass of the residue (solute) and the mass or volume of the solvent in the aliquot taken.

Caption: Workflow for Gravimetric Solubility Determination.

This method is highly sensitive and specific, making it suitable for determining the solubility of compounds in complex mixtures or when only small sample volumes are available.

Objective: To determine the solubility of this compound in an organic solvent using HPLC for quantification.

Materials and Equipment:

-

Same as for the gravimetric method, plus:

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column

-

Mobile phase solvents

-

Volumetric flasks for standard preparation

Procedure:

-

Preparation and Equilibration: Follow steps 1-3 of the Isothermal Shake-Flask Method.

-

Sampling and Dilution: Withdraw a known volume of the clear, filtered supernatant. Dilute the sample accurately with a suitable solvent (often the mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.

-

Preparation of Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the same diluent used for the sample.

-

HPLC Analysis: Inject the prepared standard solutions and the diluted sample solution into the HPLC system. Record the peak areas from the chromatograms.

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.

-

Calculation: Calculate the original concentration in the saturated solution by taking into account the dilution factor.

References

2-(Phenylamino)acetonitrile: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, 2-(phenylamino)acetonitrile emerges as a pivotal precursor in the landscape of organic synthesis. Its versatile chemical nature makes it a valuable building block for a diverse array of heterocyclic compounds, most notably in the development of targeted therapeutics such as kinase inhibitors.

This in-depth technical guide provides a thorough examination of this compound, encompassing its synthesis, physicochemical properties, and its critical role as a synthetic intermediate. Detailed experimental protocols, quantitative data, and visual diagrams of key chemical transformations are presented to facilitate its application in the laboratory.

Physicochemical Properties and Safety Data

This compound, with the chemical formula C₈H₈N₂, is a solid compound with a molecular weight of 132.16 g/mol .[1][2] Key physical and safety data are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₈H₈N₂ |

| Molecular Weight | 132.16 g/mol [1][2] |

| CAS Number | 3009-97-0[1][2] |

| Melting Point | 40°C |

| Appearance | Solid[3] |

| Solubility | Slightly soluble in chloroform and methanol. |

| Purity (Typical) | 95% - ≥98%[2][3] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C.[3] |

Safety Information: this compound is associated with certain hazards. The presence of the nitrile group suggests potential toxicity, as nitriles can interfere with cellular respiration. The amine group may cause skin and eye irritation. Appropriate personal protective equipment should be worn when handling this compound.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is a variation of the Strecker synthesis, involving the reaction of aniline with glycolonitrile (hydroxyacetonitrile). Glycolonitrile itself is typically prepared from formaldehyde and a cyanide source.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for similar aminonitriles.

Materials:

-

Aniline

-

Glycolonitrile (stabilized with ethanol)

-

Toluene

-

Anhydrous Magnesium Sulfate

-

Hydrochloric Acid (for workup)

-

Sodium Bicarbonate (for workup)

-

Brine

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for distillation under reduced pressure

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve aniline (1.0 equivalent) in toluene.

-

Add glycolonitrile (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Expected Yield: While specific yields can vary, similar reactions report yields in the range of 70-85%.

Spectroscopic Data for Characterization

| Spectroscopic Data of 2-(benzyl(phenyl)amino)acetonitrile | |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.49 – 7.27 (m, 7H), 7.04 – 6.91 (m, 3H), 4.53 (s, 2H), 4.08 (s, 2H) ppm[4] |

| ¹³C NMR (75 MHz, CDCl₃) | δ 147.9, 136.8, 129.5, 128.9, 127.8, 127.6, 120.7, 115.7, 115.6, 55.7, 39.5 ppm[4] |

| IR (KBr) | 3034, 2851, 2236 (C≡N), 1596, 1498, 1453, 1355, 1214, 744, 694 cm⁻¹[4] |

| MS (EI) | m/z (%) = 222.4 [M]⁺ (70.1), 196.4 [M - CN]⁺ (100), 91.2 [M – C₈H₇N₂]⁺ (31.4)[4] |

Application in the Synthesis of Kinase Inhibitors

A significant application of this compound is in the synthesis of 4-phenylamino-3-quinolinecarbonitriles, which are potent inhibitors of Src and Abl kinases, important targets in cancer therapy.[5][6] The synthesis involves the reaction of this compound with an appropriate three-carbon electrophile, followed by a cyclization step. A key reagent in this transformation is (ethoxymethylene)malononitrile.

Synthetic Pathway to 4-Phenylamino-3-quinolinecarbonitriles

Caption: Synthetic route to Src/Abl kinase inhibitors.

Experimental Protocol: Synthesis of a 4-Phenylamino-3-quinolinecarbonitrile Derivative

This generalized protocol outlines the key steps for the synthesis of the quinoline core from this compound.

Materials:

-

This compound

-

(Ethoxymethylene)malononitrile

-

Diphenyl ether or Dowtherm A

-

Anhydrous ethanol

Equipment:

-

Round-bottom flask

-

High-temperature thermometer

-

Heating mantle

-

Mechanical stirrer

Procedure:

-

Formation of the Intermediate: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous ethanol. Add (ethoxymethylene)malononitrile (1.0 equivalent) and stir the mixture at room temperature for 1-2 hours. The intermediate adduct often precipitates and can be collected by filtration.

-

Cyclization: Suspend the dried intermediate in a high-boiling solvent such as diphenyl ether or Dowtherm A. Heat the mixture to 240-250°C for 30-60 minutes.

-

Workup and Purification: Cool the reaction mixture and add hexane to precipitate the crude product. Collect the solid by filtration and wash with hexane. The crude 4-phenylamino-3-quinolinecarbonitrile can be further purified by recrystallization or column chromatography.

Expected Yield: Yields for the cyclization step are typically in the range of 60-80%.

Logical Workflow for Synthesis and Application

The following diagram illustrates the logical progression from the synthesis of the precursor to its application in drug discovery.

Caption: Workflow from precursor to drug discovery.

Conclusion

This compound stands as a cornerstone intermediate for the synthesis of complex nitrogen-containing heterocycles. Its straightforward synthesis and versatile reactivity make it an invaluable tool for medicinal chemists and organic synthesists. The detailed protocols and data presented in this guide are intended to empower researchers to effectively utilize this precursor in their synthetic endeavors, particularly in the promising field of kinase inhibitor development for cancer therapy. Further exploration of its reactivity is poised to unlock new avenues for the creation of novel and impactful organic molecules.

References

- 1. Design and synthesis of 7-alkoxy-4-heteroarylamino-3-quinolinecarbonitriles as dual inhibitors of c-Src kinase and nitric oxide synthase. | Semantic Scholar [semanticscholar.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 4. rsc.org [rsc.org]

- 5. This compound hydrochloride | C8H9ClN2 | CID 18429378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and handling precautions for 2-(Phenylamino)acetonitrile

An In-depth Technical Guide to the Safety and Handling of 2-(Phenylamino)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No: 3009-97-0), a key building block in organic synthesis and drug discovery. The following sections detail the hazards, precautionary measures, and physical properties of this compound to ensure its safe use in a laboratory setting.

Chemical Identification and Physical Properties

This compound, also known as anilinoacetonitrile, is an organic compound with the chemical formula C₈H₈N₂.[1] It is characterized by a phenyl group and an amino group attached to an acetonitrile backbone.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 3009-97-0 | [1][2] |

| Molecular Formula | C₈H₈N₂ | [1][2] |

| Molecular Weight | 132.16 g/mol | [1][2] |

| Appearance | Solid, Crystalline Low Melting Solid | [3] |

| Color | Yellow | [3] |

| Melting Point | 40 °C | [1][3] |

| Boiling Point (estimated) | 234.08 °C | [1][3] |

| Density (estimated) | 1.1083 g/cm³ | [1][3] |

| Flash Point (estimated) | 137.4 °C | [1] |

| Solubility | Slightly soluble in chloroform and methanol.[1][3] | [1][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its potential toxicity if ingested, inhaled, or in contact with skin, and its capacity to cause skin and eye irritation.[1]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | Signal Word | Pictogram | References |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 | |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Danger | GHS06 | |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning | GHS07 | |

| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 | |

| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage | Danger | GHS05 | [3] |

| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning | GHS07 | |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning | GHS07 | |

| Hazardous to the aquatic environment — long-term hazard | H412: Harmful to aquatic life with long lasting effects | - | - | [3] |

Note: There can be variations in classifications between suppliers.

Handling and Storage Precautions

Proper handling and storage are crucial to minimize the risks associated with this compound.

Safe Handling

-

Engineering Controls : Use only in a well-ventilated area, preferably under a chemical fume hood.[4][5]

-

Personal Protective Equipment (PPE) :

-

General Hygiene : Wash hands thoroughly after handling.[4][5] Do not eat, drink, or smoke in the laboratory.[4]

Storage

-

Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][6]

-

Specific Requirements : Keep in a dark place under an inert atmosphere (e.g., argon).[1][2] Recommended storage temperatures vary by supplier, ranging from 2-8°C to room temperature.[3]

-

Incompatibilities : Avoid strong oxidizing agents.[4]

Emergency Procedures

First-Aid Measures

-

If Swallowed : Immediately call a POISON CENTER or doctor.[4] Rinse mouth.[4]

-

If on Skin : Wash with plenty of soap and water.[4] Remove contaminated clothing and wash it before reuse.[4]

-

If Inhaled : Remove person to fresh air and keep comfortable for breathing.[6] Call a POISON CENTER or doctor if you feel unwell.[6]

-

If in Eyes : Rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical advice/attention.[6]

Accidental Release Measures

-

Personal Precautions : Wear appropriate personal protective equipment.[4]

-

Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[4]

-

Methods for Cleaning Up : Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[4]

Experimental Protocols and Methodologies

-

Acute Toxicity : OECD Test Guidelines 420, 423, or 425 (Oral); 402 (Dermal); 403 (Inhalation).

-

Skin Irritation/Corrosion : OECD Test Guideline 439 (In Vitro Skin Irritation) or 404 (Acute Dermal Irritation/Corrosion).

-

Eye Irritation/Damage : OECD Test Guideline 492 (Reconstructed human Cornea-like Epithelium test method) or 405 (Acute Eye Irritation/Corrosion).

Visualizations

Caption: Hazard and Precautionary Workflow for this compound.

Caption: Emergency Response Flowchart for Exposure Incidents.

References

Methodological & Application

Synthesis of 2-(Phenylamino)acetonitrile: A Detailed Laboratory Protocol

Application Notes

This document provides a comprehensive protocol for the laboratory synthesis of 2-(phenylamino)acetonitrile, also known as anilinoacetonitrile. This compound is a valuable intermediate in organic synthesis, particularly in the preparation of various nitrogen-containing heterocyclic compounds and as a precursor in medicinal chemistry. The synthesis is achieved through a one-pot Strecker reaction, a well-established method for the formation of α-aminonitriles. The protocol detailed below is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. All quantitative data is summarized for clarity, and diagrams illustrating the experimental workflow and reaction mechanism are provided.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Aniline | 1.0 molar equivalent | [1] |

| Formaldehyde (37% aq. solution) | 1.0 - 1.5 molar equivalents | [1] |

| Potassium Cyanide | 1.0 - 1.2 molar equivalents | [1] |

| Reaction Conditions | ||

| Temperature | 80 - 120 °C | [1] |

| Reaction Time | 2 - 4 hours | [1] |

| Solvent | Water (from aqueous formaldehyde) | |

| Product Characterization | ||

| Molecular Formula | C₈H₈N₂ | [2][3] |

| Molecular Weight | 132.16 g/mol | [2][3] |

| Melting Point | 40 - 48 °C | [2][4] |

| Boiling Point | 234.08 °C (estimated at 760 mmHg) | [2][4] |

| Purity (typical) | >95% | [1] |

| Yield (typical) | ~95% | [1] |

Experimental Protocol

The synthesis of this compound is performed via a one-pot Strecker reaction involving aniline, formaldehyde, and potassium cyanide. This method is efficient and proceeds through the in-situ formation of an imine intermediate, which is then attacked by a cyanide nucleophile.

Materials and Equipment:

-

Aniline (C₆H₅NH₂)

-

Formaldehyde solution (37% in H₂O)

-

Potassium cyanide (KCN)

-

Glacial acetic acid (CH₃COOH)

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and gloves. Caution: Potassium cyanide is highly toxic. This experiment must be performed in a well-ventilated fume hood, and appropriate safety precautions must be taken.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine aniline (1.0 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).

-

Addition of Cyanide: While stirring the mixture, slowly add a solution of potassium cyanide (1.05 eq) in water. The addition should be done carefully to control any potential exotherm.

-

Reaction: Heat the reaction mixture to 95-110 °C and maintain this temperature for 2-3 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. A biphasic mixture may be observed.

-

Neutralization and Extraction: Carefully acidify the reaction mixture with glacial acetic acid to a pH of 4-5 to neutralize any unreacted cyanide. Extract the product into a suitable organic solvent such as diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash sequentially with a saturated solution of sodium bisulfite (to remove any unreacted formaldehyde), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield a pure crystalline solid.[2]

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism: Strecker Synthesis

Caption: Reaction mechanism for the Strecker synthesis of this compound.

References

The Strategic Utility of 2-(Phenylamino)acetonitrile in the Synthesis of Bioactive Heterocyclic Scaffolds

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Phenylamino)acetonitrile is a versatile and readily accessible bifunctional building block, possessing both a nucleophilic secondary amine and a reactive nitrile group. This unique structural motif makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of two important classes of N-heterocycles—thiohydantoins and hydantoins—using this compound as the starting material. These protocols are designed to be robust and adaptable for library synthesis and lead optimization campaigns.

Introduction

Heterocyclic compounds form the cornerstone of modern pharmaceutical science, with a vast number of approved drugs containing at least one heterocyclic ring. The development of efficient and modular synthetic routes to novel heterocyclic entities is therefore a critical endeavor in drug discovery. This compound serves as a valuable synthon, enabling the construction of diverse heterocyclic systems. Its secondary amine allows for nucleophilic attack, while the nitrile group can participate in cyclization reactions through addition or hydrolysis pathways. This note details its application in the synthesis of thiohydantoins and hydantoins, classes of compounds known for their wide range of biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties.

Synthesis of 3-Phenyl-2-thiohydantoins

The reaction of α-aminonitriles with isothiocyanates is a well-established and efficient method for the synthesis of 2-thiohydantoins.[1][2] this compound can react with various isothiocyanates to generate an intermediate thiourea, which subsequently undergoes intramolecular cyclization to form the thiohydantoin ring. The initial product is a thiohydantoin-4-imine, which is then hydrolyzed under mild acidic conditions to yield the final 2-thiohydantoin.[1]

Logical Workflow for 2-Thiohydantoin Synthesis

Caption: Workflow for the synthesis of 3-phenyl-2-thiohydantoins.

Experimental Protocol: Synthesis of 1-Phenyl-3-aryl-2-thioxoimidazolidin-4-one

Materials:

-

This compound

-

Substituted aryl isothiocyanate (e.g., phenyl isothiocyanate, 4-chlorophenyl isothiocyanate)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

-

Addition of Reagents: To this solution, add the substituted aryl isothiocyanate (1.1 eq) dropwise at room temperature.

-

Thiourea Formation: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cyclization: Add triethylamine (2.0 eq) to the reaction mixture and heat to 80-100 °C. Stir for 6-12 hours until the intermediate thiourea is consumed (as monitored by TLC).

-

Hydrolysis: Cool the reaction mixture to room temperature and slowly add 1 M HCl with stirring. Continue stirring for 1-2 hours to facilitate the hydrolysis of the imine intermediate.

-

Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 1-phenyl-3-aryl-2-thioxoimidazolidin-4-one.

Data Presentation

| R-Group of Isothiocyanate | Product | Representative Yield (%) |

| Phenyl | 1,3-Diphenyl-2-thioxoimidazolidin-4-one | 75-85 |

| 4-Chlorophenyl | 3-(4-Chlorophenyl)-1-phenyl-2-thioxoimidazolidin-4-one | 70-80 |

| Methyl | 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one | 80-90 |

(Note: Yields are representative and may vary based on specific reaction conditions and substrates.)

Synthesis of 3-Phenylhydantoins

The synthesis of hydantoins from α-aminonitriles can be achieved through reaction with cyanic acid (or a precursor like potassium cyanate) followed by acid-catalyzed cyclization, or by reaction with carbon dioxide to form an intermediate that cyclizes.[3] This pathway provides a complementary route to the thiohydantoin synthesis, allowing for the generation of another class of pharmaceutically relevant scaffolds.

Logical Workflow for Hydantoin Synthesis

Caption: Workflow for the synthesis of 3-phenylhydantoins.

Experimental Protocol: Synthesis of 1-Phenylimidazolidine-2,4-dione (3-Phenylhydantoin)

Materials:

-

This compound

-

Potassium cyanate (KOCN)

-

Glacial acetic acid

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, prepare a solution of this compound (1.0 eq) in a mixture of glacial acetic acid and water (e.g., 2:1 v/v).

-

Addition of Cyanate: Add potassium cyanate (1.5 eq) portion-wise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Urea Formation and Cyclization: Heat the reaction mixture to 60-70 °C and stir for 4-8 hours. The reaction involves the formation of an intermediate urea which then cyclizes under the acidic conditions.[3] Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Product Isolation: A precipitate may form upon standing. If so, collect the solid by filtration, wash with cold water, and dry. If no precipitate forms, extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 1-phenylimidazolidine-2,4-dione.

Data Presentation

| Starting Material | Product | Representative Yield (%) |

| This compound | 1-Phenylimidazolidine-2,4-dione | 65-75 |

(Note: Yields are representative and may vary based on specific reaction conditions.)

Conclusion

This compound is a highly effective and versatile starting material for the synthesis of medicinally important heterocyclic compounds. The protocols detailed herein for the synthesis of 3-phenyl-2-thiohydantoins and 3-phenylhydantoins are robust, utilize readily available reagents, and can be adapted for the creation of diverse compound libraries for screening in drug discovery programs. The bifunctional nature of this compound opens avenues for the exploration of further, more complex heterocyclic systems, underscoring its value to the synthetic and medicinal chemistry communities.

References

Application of 2-(Phenylamino)acetonitrile in Medicinal Chemistry Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Phenylamino)acetonitrile, a versatile organic compound, serves as a valuable building block in the synthesis of various heterocyclic compounds, which are prominent scaffolds in medicinal chemistry. Its structure, featuring a reactive nitrile group and a phenylamino moiety, allows for diverse chemical modifications, leading to the development of novel therapeutic agents. This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its utility in the synthesis of anticancer agents and potential kinase inhibitors. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate further research and drug discovery efforts.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of compounds with potential therapeutic activities. The presence of both a nucleophilic amine and an electrophilic nitrile group allows for the construction of various heterocyclic ring systems.

Anticancer Drug Discovery

Derivatives of this compound have shown significant promise as anticancer agents. Research has demonstrated that modifications of this scaffold can lead to compounds with potent cytotoxic activity against a range of cancer cell lines.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of various derivatives of this compound, expressed as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cancer cells).

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Phenylacrylonitrile | Compound 1g2a | HCT116 (Colon) | 0.0059 | [1][2] |

| BEL-7402 (Liver) | 0.0078 | [1][2] | ||

| 2-Phenylamino-3-acyl-1,4-naphthoquinone | Compound 4 | HL60 (Leukemia) | 8.09 | [3] |

| MCF-7 (Breast) | 3.26 | [3] | ||

| A549 (Lung) | 9.34 | [3] | ||

| Oleoyl Hybrids | Compound 1 | HTB-26 (Breast) | 10-50 | [4] |

| PC-3 (Prostate) | 10-50 | [4] | ||

| HepG2 (Liver) | 10-50 | [4] | ||

| Compound 2 | HCT116 (Colon) | 0.34 | [4] |

Kinase Inhibitor Scaffolds

This compound is a potential precursor for the synthesis of purine analogs, which are a well-established class of kinase inhibitors.[5] Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. The purine scaffold can mimic the adenine base of ATP, allowing for competitive inhibition at the ATP-binding site of kinases. While specific examples of kinase inhibitors directly synthesized from this compound with reported IC50 values were not prominently found in the reviewed literature, the synthetic utility of aminonitriles in constructing such heterocyclic systems is well-documented.

Experimental Protocols

Synthesis of this compound Derivatives

The following protocol is an adaptation of the one-pot Strecker reaction for the synthesis of a related compound, 2-phenyl-2-(phenylamino)acetonitrile, and can be modified for the synthesis of this compound and its derivatives.[6]

Protocol: One-Pot Synthesis of 2-Phenyl-2-(phenylamino)acetonitrile

Materials:

-

Aniline

-

Benzaldehyde

-

Potassium cyanide (KCN) or a less toxic cyanide source like potassium ferrocyanide (K4[Fe(CN)6])

-

Acetic acid

-

Solvent (e.g., a mixture of water and an organic solvent like ethyl acetate)

-

Silica gel for column chromatography

-

Standard laboratory glassware and stirring equipment

Procedure:

-

In a round-bottom flask, dissolve aniline (1.0 eq.) and benzaldehyde (1.0 eq.) in the chosen solvent system.

-

Add the cyanide source (e.g., K4[Fe(CN)6], 1.5 eq.) and acetic acid (catalytic amount) to the reaction mixture.

-

Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically several hours).

-

Upon completion of the reaction, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., cyclohexane:ethyl acetate gradient) to obtain the pure 2-phenyl-2-(phenylamino)acetonitrile.

Biological Assays

Protocol: MTT Assay for Anticancer Activity

This protocol is a standard method for assessing the in vitro cytotoxicity of compounds against cancer cell lines.[1][2]

Materials:

-

Cancer cell lines (e.g., HCT116, MCF-7, A549)

-

Cell culture medium (e.g., DMEM, RPMI-1640) with 10% fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and MTT solution, and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-